4-Fluoro-3-formylbenzene-1-sulfonamide
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Overview
Description
4-Fluoro-3-formylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H6FNO3S. It is characterized by the presence of a fluorine atom, a formyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of 4-Fluoro-3-formylbenzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry, where reactions take place in closed systems of small tubes, can offer greater versatility and flexibility over traditional batch processes . This method also enhances safety and control over reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 4-Fluoro-3-carboxybenzene-1-sulfonamide.
Reduction: 4-Fluoro-3-hydroxybenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-formylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for detecting biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific properties, such as proton exchange membranes for fuel cells
Mechanism of Action
The mechanism of action of 4-Fluoro-3-formylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can influence various biochemical pathways, making the compound useful in drug design .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-formylbenzene-1-sulfonamide: Similar structure but with different positioning of the formyl and sulfonamide groups.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
4-Fluoro-3-formylbenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1289105-69-6 |
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Molecular Formula |
C7H6FNO3S |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-fluoro-3-formylbenzenesulfonamide |
InChI |
InChI=1S/C7H6FNO3S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-4H,(H2,9,11,12) |
InChI Key |
ZVMSFENUPXOCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C=O)F |
Origin of Product |
United States |
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